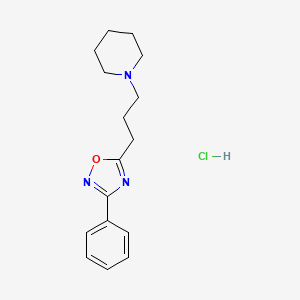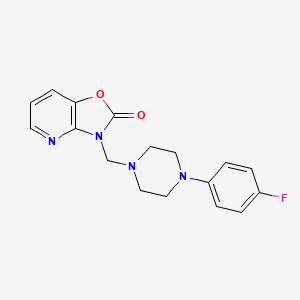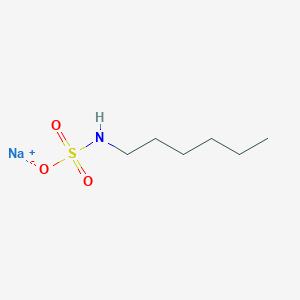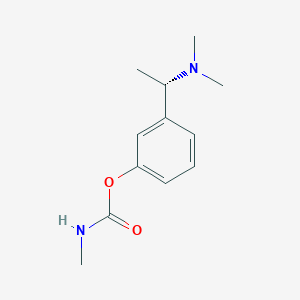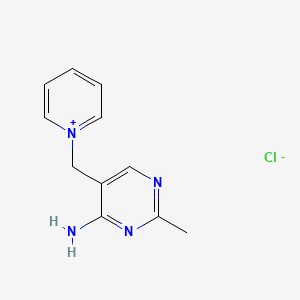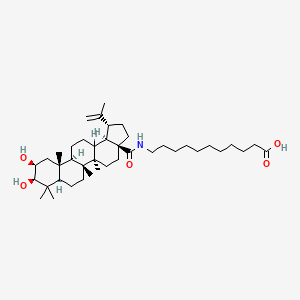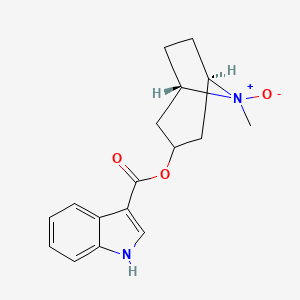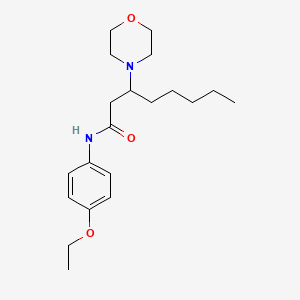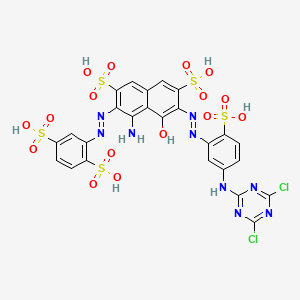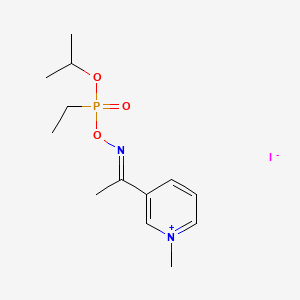
Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide: is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with various functional groups, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide typically involves multiple steps. One common method includes the reaction of a pyridine derivative with an alkylating agent, followed by the introduction of the phosphinyl and imino groups. The final step involves the addition of iodide to form the pyridinium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The pyridinium ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted pyridinium derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction is often mediated by the functional groups present on the compound, which can form covalent or non-covalent bonds with the target molecules.
類似化合物との比較
- Pyridinium, 3-(aminocarbonyl)-1-[2-[[[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]oxy]ethyl]-, inner salt, ®-
- Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propanoate
Comparison: Compared to similar compounds, Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
15129-49-4 |
|---|---|
分子式 |
C13H22IN2O3P |
分子量 |
412.20 g/mol |
IUPAC名 |
(E)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-(1-methylpyridin-1-ium-3-yl)ethanimine;iodide |
InChI |
InChI=1S/C13H22N2O3P.HI/c1-6-19(16,17-11(2)3)18-14-12(4)13-8-7-9-15(5)10-13;/h7-11H,6H2,1-5H3;1H/q+1;/p-1/b14-12+; |
InChIキー |
PTLPCIYVUIUKSD-UNGNXWFZSA-M |
異性体SMILES |
CCP(=O)(OC(C)C)O/N=C(\C)/C1=C[N+](=CC=C1)C.[I-] |
正規SMILES |
CCP(=O)(OC(C)C)ON=C(C)C1=C[N+](=CC=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


